4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole
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Overview
Description
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is a heterocyclic compound featuring a thiazole ring substituted with a methyl group and a prop-2-en-1-yloxy group
Mechanism of Action
Target of Action
It’s known that thiazole derivatives have a broad spectrum of pharmacological activity .
Mode of Action
It has been involved in a three-component enantioselective catalytic aminomethylation reaction . This reaction was performed in an aqueous medium with pseudoephedrine as a chiral catalyst, resulting in optically pure amino keto ethers of the aromatic series .
Biochemical Pathways
The compound has been implicated in the Mannich reaction, a crucial carbon-carbon bond-forming reaction in organic synthesis . This reaction is widely used for the preparation of pharmaceuticals and natural products . The Mannich reaction provides a convenient method for the introduction of an aminoalkyl substituent into molecules possessing a labile hydrogen atom .
Pharmacokinetics
The compound’s solubility in water, which can influence its bioavailability, has been utilized in the aforementioned aminomethylation reaction .
Result of Action
The result of the action of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole is the formation of anti/syn products, optically pure amino keto ethers of the aromatic series, in high yields . These products were confirmed by 1H and 13C NMR and mass spectra .
Action Environment
The action of this compound can be influenced by environmental factors such as the reaction medium. For instance, the aminomethylation reaction was performed in an aqueous medium, which is a useful solvent for organic synthesis due to its safety and low cost .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be achieved through various synthetic routes. One common method involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 4-methyl-2-(prop-2-en-1-yloxy)aniline in an aqueous medium using pseudoephedrine as a chiral catalyst . This reaction yields optically pure amino keto ethers of the aromatic series with high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and catalyst used in the reaction.
Chemical Reactions Analysis
Types of Reactions: 4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to its dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives exhibit biological activities, making them useful in the development of pharmaceuticals.
Medicine: It has potential therapeutic applications due to its pharmacological properties.
Comparison with Similar Compounds
4-Methyl-2-(prop-2-en-1-yloxy)-1,3-thiazole can be compared with other similar compounds, such as:
4-Methyl-2-(prop-2-en-1-yloxy)aniline: This compound shares a similar structure but lacks the thiazole ring.
2-(Prop-2-en-1-yloxy)-1,3-thiazole: This compound lacks the methyl group on the thiazole ring.
4-Methyl-1,3-thiazole: This compound lacks the prop-2-en-1-yloxy group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-methyl-2-prop-2-enoxy-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NOS/c1-3-4-9-7-8-6(2)5-10-7/h3,5H,1,4H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFHQXHKMRZWEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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